スルファニル酸-d4

概要

説明

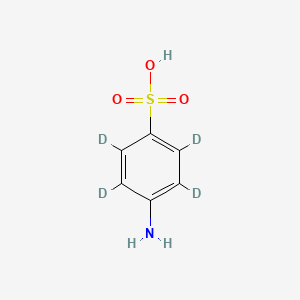

Sulfanilic Acid-d4 is a deuterated form of sulfanilic acid, where four hydrogen atoms are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties. Sulfanilic acid itself is a white-gray solid, known for its stability and amphiprotic nature, meaning it can act as both an acid and a base.

科学的研究の応用

Sulfanilic Acid-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a catalyst in various organic synthesis reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

作用機序

Target of Action

Sulfanilic Acid-d4, also known as p-aminobenzenesulfonic acid, primarily targets the synthesis of 1-amidoalkyl-2-naphthols . It acts as a versatile catalyst in the synthesis of these compounds, which have been shown to exhibit various biological activities .

Mode of Action

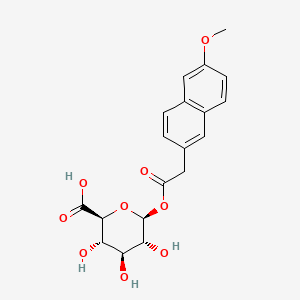

The compound interacts with its targets through a one-pot three-component condensation reaction of β-naphthol with various aromatic aldehydes and amides . This interaction results in the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active 1-aminoalkyl-2-naphthols derivatives .

Biochemical Pathways

The biochemical pathways affected by Sulfanilic Acid-d4 involve the conversion of 1-amidoalkyl-2-naphthols to biologically active 1-aminoalkyl-2-naphthols derivatives . These derivatives exhibit depressor and bradycardic activities in humans . Additionally, 1-amidoalkyl-2-naphthols can also be converted to 1, 3-oxazine derivatives, which have widespread areas of useful biological activities .

Pharmacokinetics

The electronic, discrete water solvation, and vibrational properties of zwitterionic sulfanilic acid have been thoroughly investigated . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

The result of Sulfanilic Acid-d4’s action is the synthesis of 1-amidoalkyl-2-naphthols, which can be further converted to biologically active compounds . These compounds have various biological activities, including depressor and bradycardic activities in humans . They can also be converted to 1, 3-oxazine derivatives, which have antibiotic, antitumor, antipsychotic, antimalarial, antianginal, antihypertensive, and antibacterial activities .

Action Environment

The action of Sulfanilic Acid-d4 can be influenced by environmental factors. For instance, the compound has been shown to be an effective catalyst under solvent-free conditions . Additionally, the compound’s zwitterionic structure could potentially influence its action, efficacy, and stability in different environments .

生化学分析

Biochemical Properties

Sulfanilic Acid-d4 plays a significant role in biochemical reactions. A bacterial strain identified as Ochrobactrum anthropi was found to utilize sulfanilic acid as the solo carbon source and energy source . This interaction suggests that Sulfanilic Acid-d4 may have similar interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

The ability of certain bacteria to utilize sulfanilic acid suggests that Sulfanilic Acid-d4 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The biodegradation of sulfanilic acid by Ochrobactrum anthropi suggests that Sulfanilic Acid-d4 may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effective biodegradation of sulfanilic acid occurred at pH ranging from 6 to 8, suggesting that Sulfanilic Acid-d4 may have similar stability and degradation patterns .

Metabolic Pathways

The ability of certain bacteria to utilize sulfanilic acid suggests that Sulfanilic Acid-d4 may interact with enzymes or cofactors in similar metabolic pathways .

準備方法

Synthetic Routes and Reaction Conditions

Sulfanilic Acid-d4 can be synthesized through the sulfonation of aniline-d4 with concentrated sulfuric acid. The reaction proceeds via the formation of phenylsulfamic acid-d4, which is a zwitterion with a nitrogen-sulfur bond. The reaction conditions typically involve heating the mixture to facilitate the sulfonation process .

Industrial Production Methods

In industrial settings, the production of sulfanilic acid involves the same sulfonation process but on a larger scale. The reaction is carried out in batch reactors, where aniline-d4 is treated with sulfuric acid under controlled temperature and pressure conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

Sulfanilic Acid-d4 undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfanilic acid derivatives.

Reduction: It can be reduced to form aniline-d4.

Substitution: It can undergo electrophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like chlorosulfonic acid or bromine.

Major Products Formed

Oxidation: Sulfanilic acid derivatives.

Reduction: Aniline-d4.

Substitution: Various sulfanilic acid derivatives depending on the substituent introduced

類似化合物との比較

Sulfanilic Acid-d4 can be compared with other similar compounds such as:

Sulfanilic Acid: The non-deuterated form, which has similar chemical properties but different isotopic composition.

Aniline-d4: A deuterated form of aniline, which is a precursor in the synthesis of Sulfanilic Acid-d4.

Phenylsulfamic Acid-d4: An intermediate in the synthesis of Sulfanilic Acid-d4.

The uniqueness of Sulfanilic Acid-d4 lies in its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing .

特性

IUPAC Name |

4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBSAKJJOYLTQU-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673713 | |

| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235219-21-2 | |

| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

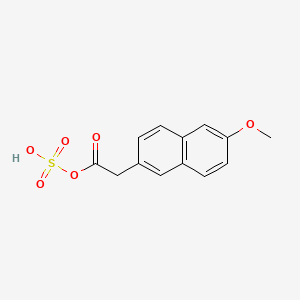

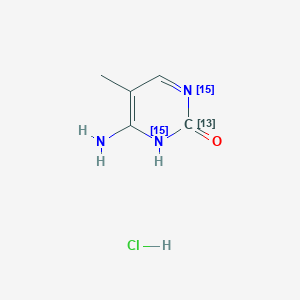

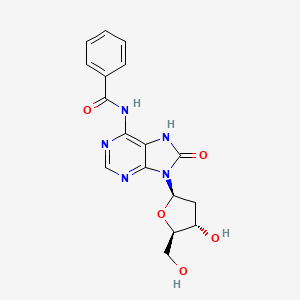

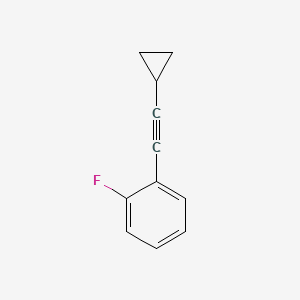

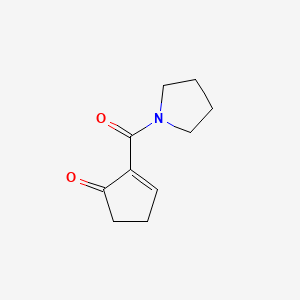

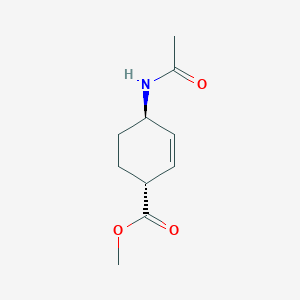

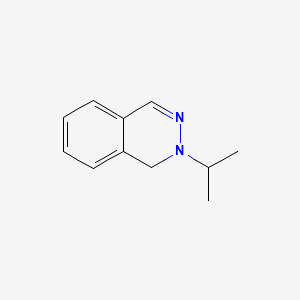

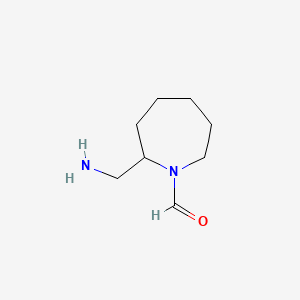

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。